Diazene, tert-butyl-phenyl

Description

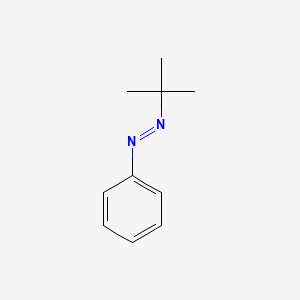

Diazene, tert-butyl-phenyl (CAS 34000-48-1) is an azo compound with the molecular formula C₁₀H₁₄N₂ and a molecular weight of 162.23 g/mol . Structurally, it consists of a diazene core (–N=N–) substituted with a tert-butyl group and a phenyl group. Key physicochemical data include its ionization energy, measured via photoelectron spectroscopy (PE) as 8.75 eV . This compound is part of the broader class of diazenes, which are derivatives of HN=NH with hydrocarbyl substituents .

Structure

3D Structure

Properties

CAS No. |

34000-48-1 |

|---|---|

Molecular Formula |

C10H14N2 |

Molecular Weight |

162.23 g/mol |

IUPAC Name |

tert-butyl(phenyl)diazene |

InChI |

InChI=1S/C10H14N2/c1-10(2,3)12-11-9-7-5-4-6-8-9/h4-8H,1-3H3 |

InChI Key |

LDIGAIASAKXTON-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)N=NC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Optimization

- Temperature Control : Diazotization is typically conducted at 0–5°C to stabilize the reactive diazonium intermediate. Elevated temperatures risk decomposition into phenolic byproducts.

- Acid Selection : Hydrochloric acid (HCl) or tetrafluoroboric acid (HBF₄) is preferred for protonating nitrous acid. The latter facilitates precipitation of arenediazonium tetrafluoroborate salts, simplifying isolation.

- Coupling Agents : Phenolic or aromatic amine coupling partners require activation via electron-donating groups. For example, phenylboronic acids enhance reactivity in Suzuki-Miyaura-type couplings.

Table 1 : Representative Yields from Diazotization-Coupling Protocols

| Diazonium Salt Precursor | Coupling Partner | Yield (%) | Reference |

|---|---|---|---|

| tert-Butylamine | Phenylboronic acid | 87 | |

| tert-Butylamine | Benzene | 68 |

Solid-State Photolysis

Recent advances highlight solid-state photolysis as a high-yielding, solvent-free alternative. This method involves irradiating tert-butyl-phenyl diazene precursors (e.g., (1-biphenyl-4-yl-1-methyl-ethyl)-tert-butyldiazene) with UV light, inducing denitrogenation and recombination.

Mechanistic Insights

- Denitrogenation : Photolysis cleaves the N=N bond, generating radical pairs that recombine stereospecifically.

- Reaction Rate : Solid-state reactions proceed ~50 times faster than solution-phase analogs due to restricted molecular motion and preorganized crystal lattices.

Key Advantage : Eliminates solvent waste and achieves near-quantitative yields (up to 99%).

Metal-Free Reductive Dimerization

A scalable, eco-friendly route employs reductive dimerization of nitrosobenzenes catalyzed by DIPEA (N,N-diisopropylethylamine). This one-pot method operates in water at ambient temperatures, aligning with green chemistry principles.

Protocol Overview

- Oxidation Step : Aniline derivatives are oxidized to nitrosobenzenes using oxone (2KHSO₅·KHSO₄·K₂SO₄).

- Dimerization : Nitrosobenzenes undergo DIPEA-mediated coupling, forming azoxybenzene intermediates.

- Reduction : Selective reduction (e.g., Zn/HCl) converts azoxybenzenes to diazenes.

Table 2 : Performance of DIPEA-Catalyzed Synthesis

| Substituent on Nitrosobenzene | Yield (%) |

|---|---|

| para-tert-Butyl | 78 |

| meta-Chloro | 84 |

| ortho-Fluoro | 91 |

Continuous Flow Synthesis

Emerging continuous flow systems enhance reproducibility and safety for large-scale production. A photochemical flow reactor utilizing acridinium catalysts (e.g., Mes-Acr⁺-Me) achieves rapid diazene synthesis via visible-light-driven reactions.

Operational Parameters

- Residence Time : 22–27 hours under batch conditions vs. 4–6 hours in flow.

- Catalyst Loading : 0.25–1.0 equiv of DIPEA or acridinium salts.

- Solvent Systems : Acetonitrile/water mixtures optimize phase separation and extraction efficiency.

Comparative Analysis of Methods

Table 3 : Method Comparison Based on Efficiency and Scalability

| Method | Yield Range (%) | Scalability | Environmental Impact |

|---|---|---|---|

| Diazotization-Coupling | 68–87 | Moderate | High (acid waste) |

| Solid-State Photolysis | 90–99 | High | Low |

| Reductive Dimerization | 75–91 | High | Moderate |

| Continuous Flow | 85–93 | Very High | Low |

Characterization and Quality Control

Rigorous characterization ensures product integrity:

- NMR Spectroscopy : Distinguishes cis/trans isomers via coupling constants (e.g., ¹H NMR: δ 7.4–8.1 ppm for aromatic protons).

- Mass Spectrometry : UPLC-MS/MS confirms molecular ion peaks (m/z 162.23 for C₁₀H₁₄N₂).

- X-Ray Crystallography : Resolves steric effects from the tert-butyl group, revealing bond lengths (N=N: 1.27 Å) and dihedral angles.

Chemical Reactions Analysis

Diazene, tert-butyl-phenyl, undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. In oxidation reactions, it can be converted to the corresponding nitroso compound using oxidizing agents such as hydrogen peroxide . Reduction reactions typically involve the use of reducing agents like sodium borohydride to yield the corresponding amine . Substitution reactions often occur under mild conditions, with common reagents including halogens and organometallic compounds . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Based on the provided search results, a comprehensive article focusing solely on the applications of "Diazene, tert-butyl-phenyl" is not possible, as this specific compound is not directly and extensively discussed in the given literature. However, the search results do provide information on related compounds and their applications, which can be used to infer potential applications and properties of "this compound."

Related Compounds and Their Applications

Tert-butyl-phenyl-substituted compounds:

- Stabilization of MLCT States: The 2 tert-butyl-phenyl-substitution can induce stabilization of the 1MLCT and 3MLCT states localized on the phenanthroline part of a bridging ligand .

- Antioxidants: Tert-butyl-phenolic antioxidants (TBP-AOs) are used as stabilizers and protectants in adhesives, sealants, lubricants, greases, and plastics .

Diazenes:

- Synthesis and Applications: The presence of an attached diazadiene system in dihalogendiazabutadiene derivatives leads to their application as a new class of diazo dyes . These compounds can react with nucleophiles to form azidotriazoles, hydrozo derivatives of α-ketoethers, and other nitrogen-containing heterocyclic compounds .

- Formaldehyde Tert-Butyl Hydrazone: Formaldehyde tert-butyl hydrazone can be employed as a formyl anion equivalent .

- Tertiary Alcohols: Diazenes can be densely functionalized tertiary alcohols which contain the core structures of pharmacologically relevant compounds such as Anisodine, Voriconazole (VFEND®), Posaconazole (NOXAFIL®), and isoserines (2-substituted α-hydroxy-β-amino acids) .

Azoxybenzenes:

- Synthesis: Azoxybenzenes can be synthesized through reductive dimerization of nitrosobenzenes and oxidation of anilines .

Potential Applications of this compound

Given the information on related compounds, potential applications of "this compound" could include:

- Dye Industry: As diazadienes are used as diazo dyes, "this compound" might find application in the dye industry . The tert-butyl-phenyl group could modify the dye's properties, such as its color or solubility.

- Pharmaceuticals: Diazenes can be found in pharmacologically relevant compounds . Therefore, "this compound" might be a useful intermediate in the synthesis of pharmaceuticals.

- Antioxidants and Stabilizers: The tert-butyl-phenyl group is known for its antioxidant properties . "this compound" could potentially be used as an antioxidant or stabilizer in various products.

- Ligand Modification: The tert-butyl-phenyl substitution can stabilize MLCT states, "this compound" could be used to modify ligands in coordination chemistry .

Research Gaps and Further Studies

Due to the limited direct information on "this compound" in the search results, further research is needed to explore its specific properties and applications. Areas for further study could include:

- Synthesis and Characterization: Develop efficient synthetic routes for "this compound" and thoroughly characterize its chemical and physical properties.

- Antioxidant Activity: Evaluate its antioxidant activity and compare it to other known antioxidants.

- Spectroscopic Properties: Investigate its spectroscopic properties, including UV-Vis and fluorescence spectra, to understand its potential as a dye or optical material.

- Biological Activity: Explore its potential biological activity and pharmaceutical applications.

Mechanism of Action

The mechanism of action of diazene, tert-butyl-phenyl, involves its ability to act as an electrophile in various chemical reactions. The diazo group can undergo nucleophilic attack, leading to the formation of new chemical bonds . The molecular targets and pathways involved in its action depend on the specific reaction and the nature of the nucleophile. For example, in the presence of Lewis acids, this compound, can form diazene compounds through the reaction with di-tert-butyl diazo diesters .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The tert-butyl and phenyl substituents confer unique steric and electronic properties. Below is a comparison with structurally related diazenes:

- logP : The bis(3-chlorophenyl) derivative exhibits higher lipophilicity (logP = 4.919) compared to tert-butyl-phenyl, suggesting differences in solubility and membrane permeability .

- Thermodynamic Stability : The bis(4-methoxyphenyl) variant shows two distinct fusion enthalpies (ΔfusH = 20.63 and 29.30 kJ/mol), indicating polymorphism or conformational isomerism .

Substituent Effects

Structural and Computational Insights

- Bond Lengths : In (Z)-1,2-bis(3-bromophenyl)diazene 1-oxide, the N=N bond length (1.27 Å) aligns with computational predictions for diazenes, highlighting structural consistency across the class .

- Isomerization : Quantum simulations of diazene isomers reveal hydrogen positional changes, suggesting tert-butyl-phenyl may exhibit similar isomer-dependent reactivity .

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing and characterizing tert-butyl-phenyl diazene derivatives?

- Synthesis : tert-butyl-phenyl diazene can be synthesized via photolysis of precursors like (1-biphenyl-4-yl-1-methyl-ethyl)-tert-butyldiazene, which undergoes rapid denitrogenation in solution or solid state . Solid-state reactions are ~50 times faster than in solution due to structural constraints in the crystal lattice .

- Characterization : Use techniques such as NMR for structural elucidation (e.g., tert-butyl carbonate derivatives in ) and mass spectrometry (e.g., UPLC-MS/MS in ) for purity and metabolite tracking. Crystallography can resolve radical pair dynamics in solid-state reactions .

Q. How can UPLC-MS/MS be optimized for tracking tert-butyl-phenyl diazene metabolites in complex matrices?

- Methodology : Employ a mobile phase of acetonitrile/water with 0.1% formic acid for ionization efficiency. Set MRM transitions for parent compounds (e.g., m/z transitions specific to tert-butyl-phenyl diazene) and metabolites like biphenylhydrazine diazene . Validate recovery rates (76–101%) at spiking levels (0.01–5.00 mg/kg) with RSD <15% .

Advanced Research Questions

Q. How do quantum simulations enhance mechanistic understanding of tert-butyl-phenyl diazene isomerization?

- Approach : Google’s Sycamore quantum processor (12 qubits) simulated diazene isomerization, modeling hydrogen atom migration around nitrogen cores . Quantum algorithms (e.g., variational quantum eigensolver) predicted energy barriers and reaction pathways, aligning with classical DFT results .

- Contradictions : While quantum simulations scale exponentially with system size, classical methods remain limited by approximations. Hybrid quantum-classical algorithms mitigate noise in quantum hardware .

Q. What computational methods predict reaction pathways for tert-butyl-phenyl diazene in combustion or photolysis?

- DFT and Coupled-Cluster Theory : Calculate potential energy surfaces for radical pair interactions (e.g., BME• and t-Bu•). For disproportionation vs. combination, intrinsic reactivity ratios (7.1 in solution vs. >33 in crystals) highlight environmental effects .

- Key Data : Disproportionation dominates when t-Bu• radicals react (5–7× more probable than combination in pentane/benzene) .

Q. How do reaction environments (solution vs. solid-state) influence tert-butyl-phenyl diazene photolysis outcomes?

- Solution : Radical pairs (e.g., BME• and t-Bu•) escape solvent cages, favoring disproportionation (ratio 1.6) .

- Solid-State : Crystal cavities restrict mobility, increasing combination (>33 ratio for BME• pairs) .

- Methodological Insight : Use time-resolved spectroscopy to monitor sub-picosecond N₂ loss (diazene) vs. nanosecond CO release (ketones) .

Q. What role do isotope labeling studies play in elucidating diazene decomposition mechanisms?

- Deuterium Exchange : Rapid H/D exchange in tosylhydrazones confirms pre-decomposition deuterium incorporation, supporting concerted decomposition pathways .

- Application : Track hydrogen abstraction kinetics in radical pairs using deuterated analogs to distinguish intramolecular vs. intermolecular pathways .

Q. How does thermodynamic stability of diazene isomers influence disproportionation vs. combination?

- Thermodynamic Data : Trans-cis equilibria of HNNH isomers show ΔfH° = 199.96 ± 0.44 kJ/mol, favoring disproportionation under high-energy conditions .

- Impact : Lower stability of trans-cis isomers increases radical recombination barriers, shifting selectivity in combustion or photolytic systems .

Key Contradictions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.